molecular formula C34H66ClN11O5 B607572 Decanoyl-arg-val-lys-arg-chloromethylketone CAS No. 150113-99-8

Decanoyl-arg-val-lys-arg-chloromethylketone

Cat. No. B607572
M. Wt: 744.424
InChI Key: ZDUCDRQYCVATSG-VZTVMPNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a tetrapeptide consisting of N-decanoyl-L-arginine, L-valine, L-lysine, and L-arginine joined in sequence by peptide linkages . It is a highly specific, potent, irreversible, and cell-permeable competitive subtilisin/kex2p-like proprotein convertase inhibitor .


Chemical Reactions Analysis

Decanoyl-RVKR-CMK is known to inhibit the activity of all seven convertases (pc1, pc2, pc4, pace4, pc5, pc7, and furin) . It binds to the catalytic site of furin and acts as a potent inhibitor of cleavage and fusion activity of viral glycoproteins, as well as virus replication .

Scientific Research Applications

  • Inhibition of Furin

    Decanoyl-arg-val-lys-arg-chloromethylketone is a potent inhibitor of furin, a proprotein convertase. The crystal structure of mouse furin ectodomain inhibited by this compound has been determined, shedding light on furin's stringent specificity and aiding in the rational design of antiviral and antibacterial drugs (Henrich et al., 2003).

  • Role in Cardiocyte Growth

    It has been shown to suppress stretch-induced hypertrophic growth of cardiocytes and the processing of a brain-type natriuretic peptide precursor, suggesting its potential role in cardiovascular research (Sawada et al., 1997).

  • Involvement in Matrix Metalloproteinase Regulation

    Decanoyl-arg-val-lys-arg-chloromethylketone has been used to demonstrate the role of furin-type convertase in the shedding of membrane type matrix metalloproteinase 5 (MT5-MMP), a process important in cellular function regulation (Wang & Pei, 2001).

  • Antiviral Properties

    The compound exhibits significant antiviral activity against flaviviruses like Zika and Japanese encephalitis virus, by inhibiting furin-mediated prM cleavage, a critical step in virus maturation (Imran et al., 2019).

  • Role in Bone and Kidney Homeostasis

    It has been used to study the regulation of Fibroblastic Growth Factor 23 expression in the context of phosphate homeostasis, providing insights into the interplay between bone and kidney (Liu et al., 2003).

  • Cancer Research Applications

    The inhibition of proprotein convertases like furin in lung cancer cells using Decanoyl-arg-val-lys-arg-chloromethylketone has been found to decrease in vitro and in vivo growth of non-small cell lung carcinoma, suggesting its potential in cancer therapeutics (Bassi et al., 2017).

  • Potential in COVID-19 Therapy

    An in silico study showed that compounds in Stachytarpheta jamaicensis had stronger binding to cathepsin L than Decanoyl-arg-val-lys-arg-chloromethylketone, suggesting its utility as a reference in developing COVID-19 drug therapies (Utami et al., 2022).

Future Directions

Decanoyl-RVKR-CMK has shown interesting antiviral activity against flaviviruses . Its potential as an antiviral agent, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV), is a promising area for future research .

properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJTTGFHCHQHS-VZTVMPNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66ClN11O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decanoyl-arg-val-lys-arg-chloromethylketone

Citations

For This Compound
10
Citations
M Imran, MK Saleemi, Z Chen, X Wang, D Zhou, Y Li… - Viruses, 2019 - mdpi.com
… For this reason, the current study was planned to evaluate the antiviral activity of decanoyl-Arg-Val-Lys-Arg-chloromethylketone, a specific furin inhibitor, against flaviviruses, including …
Number of citations: 22 www.mdpi.com
S Heng, AN Stephens, TW Jobling, G Nie - Journal of Cancer, 2016 - ncbi.nlm.nih.gov
… specificity of the assay, representative ovarian cancer lavages were assayed in the absence and presence of a potent PC inhibitor, decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-…
Number of citations: 3 www.ncbi.nlm.nih.gov
JP Utami, N Kurnianingsih… - Makara Journal of Science, 2022 - scholarhub.ui.ac.id
… selected as ligands; decanoyl-arg-val-lys-argchloromethylketone and oxocarbazate were … were bound more strongly than decanoyl-arg-val-lys-argchloromethylketone: α-spinasterol, …
Number of citations: 6 scholarhub.ui.ac.id
DE Bassi, J Zhang, C Renner… - Molecular …, 2017 - Wiley Online Library
… The use of PC inhibitors, alpha 1-PDX (PDX) and CMK (decanoyl-Arg-Val-Lys-Arg-chloromethylketone), have been successfully used in pilot studies (reviewed in 22). Herein, we …
Number of citations: 40 onlinelibrary.wiley.com
JH Oh, IS Choi, SN Lee, JH Ryu… - American Journal of …, 2015 - search.proquest.com
… in the differentiation of airway basal cells, human nasal epithelial cells (HNECs) cultured at the air-liquid interface (ALI) were treated with Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (…
Number of citations: 0 search.proquest.com
S Henrich, A Cameron, GP Bourenkov… - Nature Structural & …, 2003 - nature.com
… The 2.6 Å crystal structure of the decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk)–inhibited mouse furin ectodomain, the first PC structure, reveals an eight-stranded jelly-…
Number of citations: 416 www.nature.com
EV Valore, T Ganz - Blood Cells, Molecules, and Diseases, 2008 - Elsevier
… In some experiments, the cells were treated with the furin protease inhibitor decanoyl-Arg-Val-Lys-Arg-chloromethylketone (CMK) or furin siRNA. In the absence of furin inhibitor, …
Number of citations: 336 www.sciencedirect.com
X Wang, D Pei - Journal of Biological Chemistry, 2001 - ASBMB
… Among proteinase inhibitors screened, only decanoyl-Arg-Val-Lys-Arg-chloromethylketone, … As expected, decanoyl-Arg-Val-Lys-Arg-chloromethylketone also prevented the activation of …
Number of citations: 72 www.jbc.org
H Nitta, Y Murakami, Y Wada, M Eto… - Oncology …, 2014 - spandidos-publications.com
… The C5a-releasing activity was absent in the supernatants of the media and was inhibited by aprotinin, a serine protease inhibitor, and decanoyl-Arg-Val-Lys-Arg-chloromethylketone …
Number of citations: 59 www.spandidos-publications.com
JB Denault, A Claing, P D'Orléans-Juste… - FEBS …, 1995 - Wiley Online Library
… Cells at 80% confluency were put in serum free media (EndothelialSFM, Gibco) and incubated with various concentrations (0-50 pM) of decanoyl-Arg-Val-Lys-Arg chloromethylketone (a …
Number of citations: 160 febs.onlinelibrary.wiley.com

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